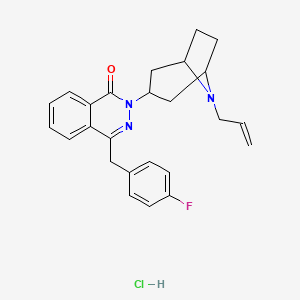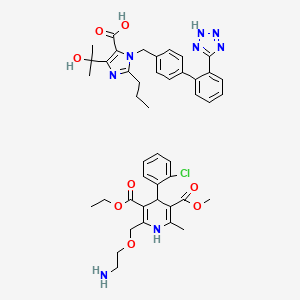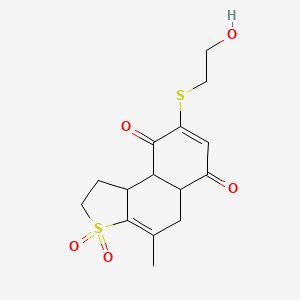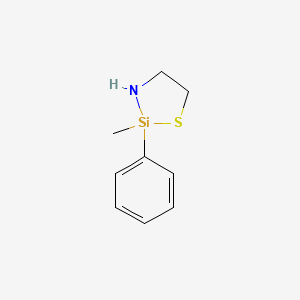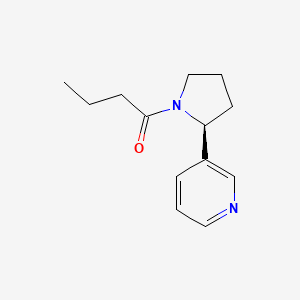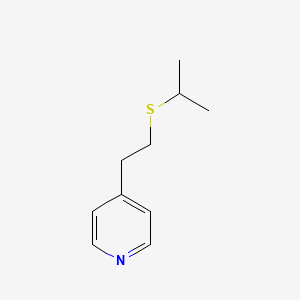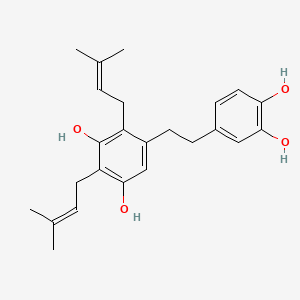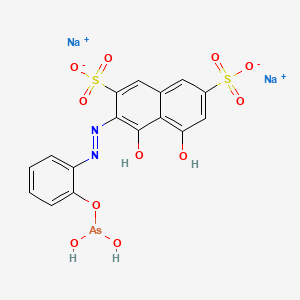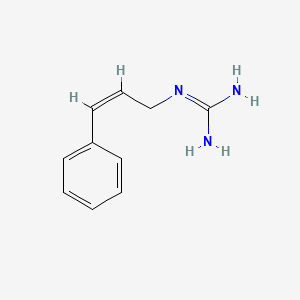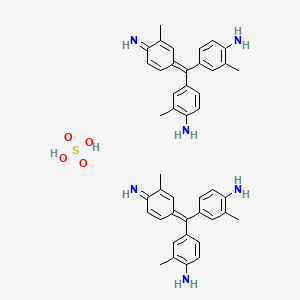
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular configuration, which includes multiple aromatic rings and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization under controlled conditions. Common reagents used in the synthesis include aromatic amines, aldehydes, and sulphuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure control. The use of catalysts and solvents can enhance the yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups enable it to bind to specific sites, modulating biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-((4-amino-phenyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-phenyl) sulphate
- Bis(4-((4-amino-p-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-p-toluidine) sulphate
Uniqueness
Compared to similar compounds, Bis(4-((4-amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine) sulphate may exhibit unique properties due to its specific molecular configuration. These properties can include enhanced reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
85188-02-9 |
|---|---|
Molekularformel |
C44H48N6O4S |
Molekulargewicht |
757.0 g/mol |
IUPAC-Name |
4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;sulfuric acid |
InChI |
InChI=1S/2C22H23N3.H2O4S/c2*1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;1-5(2,3)4/h2*4-12,23H,24-25H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
RYIDLCVNCSFERI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


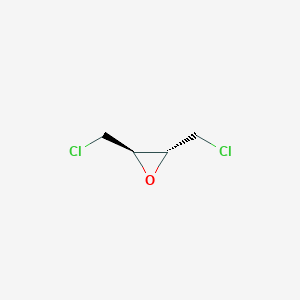


![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)
